4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid Exhibits >4-Fold Greater Anticonvulsant Potency than 4-TBB in Murine Seizure Model
In a direct head-to-head comparison using a pentylenetetrazole (PTZ)-induced seizure model in mice, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (designated RAB216) protected 50% of animals from seizure at a dose of 200 mg/kg (p=0.05) [1]. At the same dose, the parent compound 4-tert-butylbenzaldehyde (4-TBB) was significantly less effective, with RAB216 being >4-fold more active than 4-TBB [1]. Additionally, RAB216 remained active at a reduced concentration of 0.1 mM in a Drosophila parabss seizure model, whereas 4-TBB and the control drug sodium valproate (VPA) were inactive at this level (p<0.001) [2]. In a 6 Hz electrically-induced seizure assay that models drug-refractory epilepsy, RAB216 (200 mg/kg) significantly reduced seizure duration (p=0.013, n=9), while 4-TBB (800 mg/kg) did not produce a significant effect (p=0.1) [1]. These data demonstrate that the introduction of the 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid moiety confers a substantial and reproducible improvement in anticonvulsant activity over the 4-TBB scaffold.
| Evidence Dimension | Protective efficacy against PTZ-induced seizures (mice) |
|---|---|
| Target Compound Data | 50% protection at 200 mg/kg (p=0.05) |
| Comparator Or Baseline | 4-TBB (4-tert-butylbenzaldehyde): significantly less effective; >4-fold lower activity |
| Quantified Difference | RAB216 >4-fold more active than 4-TBB |
| Conditions | Mouse PTZ-induced seizure model; single oral dose |
Why This Matters
For medicinal chemistry and pharmacology programs, this >4-fold potency advantage directly translates to a more promising lead compound with a validated in vivo efficacy window, reducing the need for extensive analog synthesis and screening.
- [1] Mulroe, F., Lin, W. H., Mackenzie-Gray Scott, C., Aourz, N., Fan, Y. N., Coutts, G., ... & Baines, R. A. (2022). Targeting neuronal homeostasis to prevent seizures. bioRxiv. DOI: 10.1101/2022.03.07.483229 View Source
- [2] Mulroe, F., Lin, W. H., Mackenzie-Gray Scott, C., Aourz, N., Fan, Y. N., Coutts, G., ... & Baines, R. A. (2022). Figure 4: Identification of a more active 4-TBB analogue. PMC9586568. DOI: 10.1242/dmm.049703 View Source
